1-(Methylamino)-2-butanone hydrochloride
Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the molecular structure of the compound, including its molecular formula, the arrangement of atoms, and the type of bonds present .Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and catalysts of the reactions .Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Spectroscopic Studies and Derivatization
- Researchers have identified and analyzed novel hydrochloride salts of cathinones, including variants similar to 1-(Methylamino)-2-butanone hydrochloride, through spectroscopic methods like GC-MS, IR, NMR, and X-ray diffraction. These methods provide insights into the properties of such compounds, aiding in forensic science applications (Nycz et al., 2016).
Biofuels and Biomass Research
- The potential of related ketones (e.g., 2-butanone) as biofuels has been explored. Studies indicate that these compounds, synthesized from biomass, may be suitable for use in engines due to favorable properties like high octane numbers and efficient combustion (Hoppe et al., 2016).
Metabolic and Pharmacokinetic Studies
- The metabolism of similar compounds has been studied to understand their pharmacokinetics and metabolic pathways. For instance, metabolism of specific ketones in microorganisms and their possible application in drug metabolism and disposition studies have been investigated (Yamada et al., 1990).
Microbial Fermentation and Chemical Synthesis
- Microbial strains have been engineered to produce ketones through metabolic pathways, indicating potential for biofuel and biochemical applications. This demonstrates the versatility of these compounds in various industrial applications (Cann & Liao, 2009).
Chemical Reactions and Compound Formation
- Research has delved into the chemical reactions of similar compounds, exploring their interactions with other chemicals and the synthesis of new compounds. This has implications for developing new materials and substances in chemistry (Sugiyama et al., 1966).
Environmental and Safety Considerations
- Understanding the properties of 1-(Methylamino)-2-butanone hydrochloride and related compounds is crucial for assessing their impact on the environment and their safe handling in various applications. This includes studies on volatility, combustion characteristics, and interactions with other substances (Ware, 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(methylamino)butan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-3-5(7)4-6-2;/h6H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRASDUTODOYNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylamino)-2-butanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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